Deprotection Time: 5′-O-DMT-PAC-dA Reduces Oligonucleotide Processing from 16 Hours to Under 4 Hours
In a head-to-head comparative study, N6-phenoxyacetyl-deoxyadenosine (PAC-dA) achieved complete deblocking in less than 4 hours in 29% ammonia at room temperature, whereas the classic N6-benzoyl protecting group required approximately 16 hours in concentrated ammonium hydroxide at 55°C [1]. Commercial UltraMILD protocols further reduce this: cleavage and deprotection with 0.05M potassium carbonate in methanol at room temperature completes in 4 hours, or alternatively in 2 hours with ammonium hydroxide at room temperature [2].
| Evidence Dimension | Deprotection time and conditions |
|---|---|
| Target Compound Data | ≤4 hours (29% NH₃, room temp); 4 hours (0.05M K₂CO₃/MeOH, room temp); 2 hours (NH₄OH, room temp) |
| Comparator Or Baseline | N6-benzoyl-dA (Bz-dA): ~16 hours (concentrated NH₄OH, 55°C) |
| Quantified Difference | Reduction of ≥12 hours in deprotection time; elimination of heating requirement (55°C → room temperature) |
| Conditions | Oligonucleotide solid-phase synthesis deprotection step; HPLC and NMR monitoring |
Why This Matters
This 12+ hour reduction in processing time directly translates to faster synthesis turnaround for labs and manufacturing facilities, while the room-temperature conditions eliminate thermal degradation risks for heat-sensitive oligonucleotide products.
- [1] Schulhof JC, Molko D, Teoule R. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Res. 1987;15(2):397-416. View Source
- [2] Glen Research. Pac-dA-CPG Technical Specifications. Cat. No. 20-2601. View Source
